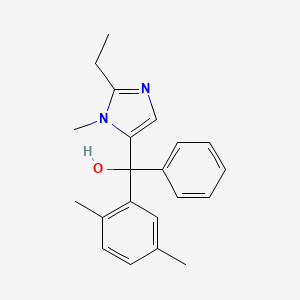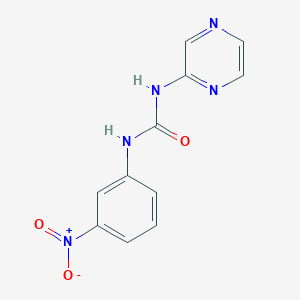
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as NQO1, is a small molecule that has been extensively studied in scientific research. It is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of reactive oxygen species (ROS) and other electrophiles. The inhibition of NQO1 by NQO1 has been shown to have a wide range of biological effects, including anticancer activity, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibits the activity of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by binding to the enzyme's active site. This prevents 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone from carrying out its normal function of detoxifying ROS and other electrophiles. The inhibition of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone leads to an increase in oxidative stress and the accumulation of toxic metabolites, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to regulate the activity of several other enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in the lab is that it is a well-characterized enzyme with a known structure and function. This makes it easier to design experiments to investigate its activity and inhibition. However, one of the limitations of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is that it is a relatively complex enzyme with multiple binding sites and mechanisms of inhibition. This can make it challenging to design inhibitors that are specific to 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and do not affect other enzymes or pathways.
Direcciones Futuras
There are several potential future directions for research on 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more specific and potent 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors for use as anticancer agents. Another area of research is the investigation of the role of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in other diseases and physiological processes, such as inflammation and aging. Additionally, the development of new methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and other related compounds may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a complex process that involves several steps. One of the most common methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is through the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced to yield 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. Other methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone have also been reported in the literature.
Aplicaciones Científicas De Investigación
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising areas of research involves the use of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors as anticancer agents. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death and sensitize cancer cells to chemotherapy. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors have also been investigated for their potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-9-12(10-5-1-3-7-13(10)16-15)11-6-2-4-8-14(11)17(19)20/h1-8,12H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZXYFMFDBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)


![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)


![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)